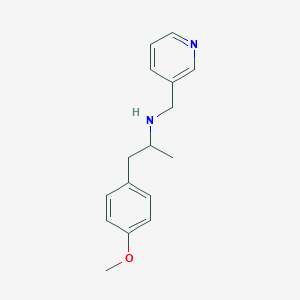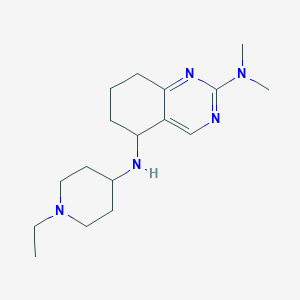
1-(1-cyclopenten-1-ylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-cyclopenten-1-ylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine, also known as CPP or CPP-115, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP-115 belongs to a class of compounds known as GABA aminotransferase inhibitors, which are being studied for their potential to treat a range of neurological disorders.
Mechanism of Action
1-(1-cyclopenten-1-ylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine-115 works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, 1-(1-cyclopenten-1-ylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine-115 increases the levels of GABA in the brain, which can have a calming effect and reduce the risk of seizures and other neurological disorders.
Biochemical and physiological effects:
Studies have shown that 1-(1-cyclopenten-1-ylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine-115 has a range of biochemical and physiological effects, including increasing GABA levels in the brain, reducing the risk of seizures, and improving cognitive function. These effects have led to the investigation of 1-(1-cyclopenten-1-ylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine-115 as a potential treatment for a range of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-(1-cyclopenten-1-ylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine-115 is that it has been shown to be highly effective in increasing GABA levels in the brain. This makes it a promising candidate for the treatment of neurological disorders. However, there are also limitations to its use in lab experiments, including the complexity of the synthesis process and the need for a high level of expertise in organic chemistry.
Future Directions
There are several future directions for research on 1-(1-cyclopenten-1-ylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine-115, including investigating its potential use in the treatment of neurological disorders, such as epilepsy, anxiety, and addiction. Additionally, further research is needed to better understand the biochemical and physiological effects of 1-(1-cyclopenten-1-ylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine-115, as well as its potential side effects and limitations. Finally, there is a need for the development of new and improved methods for synthesizing 1-(1-cyclopenten-1-ylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine-115, which could help to make it more accessible for use in research and clinical settings.
Synthesis Methods
The synthesis of 1-(1-cyclopenten-1-ylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine-115 involves several steps, including the reaction of cyclopentenone with an amine, followed by a series of chemical reactions to produce the final compound. The synthesis process is complex and requires a high level of expertise in organic chemistry.
Scientific Research Applications
1-(1-cyclopenten-1-ylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine-115 has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that 1-(1-cyclopenten-1-ylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine-115 has the ability to increase the levels of GABA in the brain, which is a neurotransmitter that plays a critical role in regulating brain activity. This has led to the investigation of 1-(1-cyclopenten-1-ylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine-115 as a potential treatment for a range of neurological disorders, including epilepsy, anxiety, and addiction.
properties
IUPAC Name |
cyclopenten-1-yl-[3-(3,4-dimethylanilino)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O/c1-14-9-10-17(12-15(14)2)20-18-8-5-11-21(13-18)19(22)16-6-3-4-7-16/h6,9-10,12,18,20H,3-5,7-8,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIDGFXXKGTVON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)C3=CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2-pyrrolidinyl}-N-1,2,3-thiadiazol-5-yl-2-thiophenecarboxamide](/img/structure/B6048425.png)
![(2E)-N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-3-(2-pyridinyl)acrylamide](/img/structure/B6048427.png)
![methyl 5-{[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]amino}-5-oxopentanoate](/img/structure/B6048450.png)

![1-ethyl-4-{3-[1-(tetrahydro-3-furanylcarbonyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B6048462.png)
![1-(1-adamantyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B6048468.png)
![N~2~-[(benzylamino)carbonothioyl]leucinamide](/img/structure/B6048484.png)
![2-cyano-3-[1-(2-cyanobenzyl)-1H-indol-3-yl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B6048498.png)


![2-[(5-allyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B6048515.png)
![6-tert-butyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6048517.png)
![(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-2-piperidinyl)methanol](/img/structure/B6048521.png)
![8-methoxy-2-({3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}methyl)quinoline](/img/structure/B6048527.png)